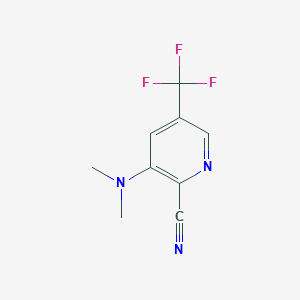

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile

CAS No.: 257862-49-0

Cat. No.: VC4921406

Molecular Formula: C9H8F3N3

Molecular Weight: 215.179

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 257862-49-0 |

|---|---|

| Molecular Formula | C9H8F3N3 |

| Molecular Weight | 215.179 |

| IUPAC Name | 3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C9H8F3N3/c1-15(2)8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,1-2H3 |

| Standard InChI Key | YYACOYYXLDLBTI-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at three positions:

-

Position 2: A cyano group (–C≡N), which enhances polarity and participates in dipole-dipole interactions.

-

Position 3: A dimethylamino group (–N(CH₃)₂), providing basicity and influencing solubility.

-

Position 5: A trifluoromethyl group (–CF₃), known for its electron-withdrawing effects and metabolic resistance .

The IUPAC name, 3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile, reflects this substitution pattern. Key identifiers include:

-

CAS Registry Number: 257862-49-0.

-

SMILES: CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N.

-

InChIKey: YYACOYYXLDLBTI-UHFFFAOYSA-N.

Crystallographic and Stereochemical Considerations

While X-ray crystallography data for this specific compound is limited, analogs like 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6) exhibit planar pyridine rings with substituents adopting positions perpendicular to the ring to minimize steric hindrance . The trifluoromethyl group’s tetrahedral geometry and the cyano group’s linearity likely create a steric environment that influences reactivity and intermolecular interactions .

Synthesis Methods and Optimization

Key Synthetic Routes

The synthesis of 3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step functionalization of pyridine precursors. A patent (CN106349159A) describes a related synthesis for 3-chloro-2-cyano-5-trifluoromethyl pyridine, which shares structural similarities :

-

Salt Formation:

-

Cyanation:

Yield Optimization:

-

Using DMAP as an activator reduces cyanide consumption to 1–1.5 equivalents, improving atom economy .

-

Low-toxicity solvents like dichloromethane enhance safety and facilitate solvent recycling .

Alternative Approaches

-

Direct Cyanation: Substituting halogen atoms (Cl, Br) at position 2 with cyanide using CuCN or Ni catalysts in polar aprotic solvents .

-

Oxidative Cyanation: Treating pyridine N-oxides with trimethylsilyl cyanide (TMSCN) and an oxidizing agent .

Physicochemical Properties

The trifluoromethyl group lowers electron density at the pyridine ring, reducing basicity compared to unsubstituted pyridines . The cyano group increases polarity, rendering the compound moderately soluble in polar aprotic solvents.

Applications in Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a precursor for apalutamide intermediates, nonsteroidal antiandrogens used in prostate cancer therapy . For example, 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6) is a key building block in apalutamide synthesis .

Role in Material Science

Electronic Materials

Trifluoromethylpyridines are explored in organic semiconductors due to their electron-deficient nature, which facilitates n-type charge transport . The cyano group’s strong dipole moment further augments electron affinity, making the compound suitable for use in:

-

OLEDs: As electron-transport layers.

-

Sensors: For detecting nitroaromatic explosives via fluorescence quenching .

Coordination Chemistry

The dimethylamino group can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications in cross-coupling reactions.

Analytical Characterization Techniques

Spectroscopic Methods

-

IR: Stretching vibrations at ~2240 cm⁻¹ (C≡N) and 1120 cm⁻¹ (C–F).

-

MS: ESI-MS typically shows [M+H]⁺ at m/z 216.1.

Chromatography

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume